Sodium propionate, FCC

Food Preservation Pharmaceutical Excipients Chemical Leavening

Sodium propionate (CAS 137-40-6) is the sodium salt of propionic acid, a short-chain fatty acid widely used as a food and feed preservative. The FCC (Food Chemicals Codex) designation indicates compliance with a compendium of quality standards published by the United States Pharmacopeia (USP), ensuring identity, purity, and potency specifications suitable for food and pharmaceutical applications.

Molecular Formula C3H6NaO2
Molecular Weight 97.07 g/mol
CAS No. 137-40-6
Cat. No. B093034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium propionate, FCC
CAS137-40-6
SynonymsProphyllin
sodium propionate
Molecular FormulaC3H6NaO2
Molecular Weight97.07 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].[Na+]
InChIInChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);
InChIKeyAIISNCGKIQZINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C
Soluble in water forming alkaline solutions. Slightly soluble in alcohol.
Solubility in water, g/100ml: 100 (good)

Sodium Propionate FCC Grade: Technical Specifications and Primary Antimicrobial Function


Sodium propionate (CAS 137-40-6) is the sodium salt of propionic acid, a short-chain fatty acid widely used as a food and feed preservative. The FCC (Food Chemicals Codex) designation indicates compliance with a compendium of quality standards published by the United States Pharmacopeia (USP), ensuring identity, purity, and potency specifications suitable for food and pharmaceutical applications . This compound appears as a colorless, transparent crystalline solid or granular powder, is odorless or has a faint acetic-butyric odor, and is deliquescent [1]. Sodium propionate functions primarily as an antimicrobial agent, inhibiting the growth of molds and certain bacteria by releasing propionic acid in acidic environments, which then interferes with microbial metabolism [2]. At pH 5.5, sodium propionate inhibits molds and fungi at concentrations varying from 0.0125% to 1.25%, and inhibits various bacteria at concentrations from 1.6% to 6% [3]. Its solubility in water is 100 g/100 mL at 15°C, and it is also soluble in ethanol (4.4 g/100 mL) [4].

Why Sodium Propionate FCC Cannot Be Substituted with Generic Propionate Salts Without Consequence


While sodium propionate, calcium propionate, potassium sorbate, and sodium benzoate all function as antimicrobial preservatives, their selection is not interchangeable. The choice is dictated by specific food matrix chemistry, processing conditions, and desired sensory outcomes. For instance, calcium propionate, though sharing the same preservative mechanism, introduces calcium ions that can interfere with chemical leavening systems, making it unsuitable for products like cakes, tortillas, and biscuits where a neutral reaction is required [1]. Furthermore, the solubility of the preservative governs its dispersion and antimicrobial efficacy; sodium propionate's high water solubility (100 g/100 mL at 15°C) offers distinct advantages in aqueous systems and surface applications compared to less soluble alternatives like calcium propionate (39.9 g/100 mL at 20°C) [2]. Regulatory frameworks also differentiate these compounds; sodium propionate is affirmed as GRAS by the U.S. FDA with specific conditions of use [3], and the FCC grade provides a verifiable, third-party benchmark for purity that generic or technical grades may lack. Finally, direct sensory comparisons reveal that sodium propionate imparts a different organoleptic profile than alternatives, with studies showing significant differences in acid taste and overall flavor perception in baked goods [4]. These quantifiable differences across chemistry, function, and regulation preclude simple one-for-one substitution.

Quantitative Evidence for Selecting Sodium Propionate FCC Over Closest Analogs


Sodium Propionate vs. Calcium Propionate: Superior Aqueous Solubility for Uniform Distribution

Sodium propionate demonstrates significantly higher water solubility compared to its closest analog, calcium propionate. This is a critical parameter for ensuring uniform dispersion and antimicrobial activity in food and feed applications [1].

Food Preservation Pharmaceutical Excipients Chemical Leavening

Sodium Propionate vs. Calcium Propionate: Avoidance of Leavening Agent Interference

In chemically leavened products, the choice of preservative is critical. Calcium propionate's calcium ions interfere with the action of chemical leavening agents, whereas sodium propionate does not, making it the preferred salt for these applications [1]. This is a functional, formulation-driven differentiator.

Bakery Science Food Formulation Chemical Leavening

Sodium Propionate vs. Potassium Sorbate and Control in Biscuit: Superior Sensory Acceptance After Storage

In a 6-month storage study of laboratory biscuits, sodium propionate at 0.30% concentration achieved a higher overall sensory acceptance score (4.9) compared to potassium sorbate at 0.10% (4.7) and the untreated control (4.1). This quantifies a sensory advantage over a common alternative preservative after extended shelf-life [1]. A related study found 0.15% sodium propionate scored 4.66 versus a control score of 3.98 [2].

Sensory Science Bakery Preservation Shelf-Life Extension

Sodium Propionate vs. Calcium Propionate: Neutral Sensory Impact on Acid Taste

Direct sensory analysis of bread containing different preservatives revealed that calcium propionate did not significantly increase acid taste perception compared to a control bread (score of 2.5 vs. 2.3), whereas bread containing sodium propionate (in a sourdough system) had a significantly higher acid taste score of 7.0 [1]. This indicates that in a neutral pH system, sodium propionate may have a lesser impact on acidic flavor than in fermented systems, a crucial consideration for product formulation.

Sensory Evaluation Bread Quality Flavor Profile

Sodium Propionate vs. Alternative Preservatives: Quantified Reduction of L. monocytogenes on Meat

In a challenge study on chicken luncheon meat, a 25% sodium propionate spray reduced populations of L. monocytogenes by approximately 2 log10 CFU/g after 14 days of storage at 13°C, compared to untreated controls. This efficacy was comparable to 25% potassium sorbate (~2 log10 CFU/g reduction), but inferior to 25% sodium diacetate (5.2 log10 CFU/g reduction) under the same conditions [1].

Meat Preservation Food Safety Antimicrobial Efficacy

Strategic Deployment Scenarios for Sodium Propionate FCC in Formulation and Manufacturing


Chemically Leavened Baked Goods (Cakes, Muffins, Tortillas, Biscuits)

In products reliant on chemical leavening systems (e.g., baking powder), sodium propionate is the preservative of choice to prevent mold and rope bacteria. As established, calcium propionate's calcium ions interfere with leavening reactions, leading to product defects [1]. Furthermore, sodium propionate's high water solubility ensures even distribution in the batter, and sensory studies confirm that at optimal levels (e.g., 0.15-0.30%), it maintains high overall consumer acceptance after extended storage [2].

Shelf-Life Extension in High-Water Activity Foods (Processed Meats, Cheese, Fillings)

For products like processed meats and cheese spreads where surface mold and Listeria monocytogenes are concerns, sodium propionate provides a quantifiable antimicrobial effect. Data shows a 2-log reduction in L. monocytogenes on chicken luncheon meat with a 25% sodium propionate spray [3]. Its GRAS status and FCC-grade purity are essential for these direct food contact applications, and its solubility facilitates application via spraying or direct incorporation.

Fermentation-Compatible Preservation (Yeast-Leavened Breads, Cheese Starters)

A key differentiator for sodium propionate is its lack of inhibition against yeast at typical use levels. Unlike some preservatives that can arrest fermentation, sodium propionate allows yeast activity to proceed unimpeded [1]. This makes it uniquely suited for yeast-leavened breads and fermented dairy products where a clean, non-interfering antimicrobial is required to prevent post-processing mold growth without compromising the fermentation process.

Animal Feed and Silage Preservation Requiring High Solubility and Palatability

In the animal feed sector, sodium propionate serves as a potent mold inhibitor. Its superior water solubility (100 g/100 mL at 15°C) compared to calcium propionate [4] allows for easier and more uniform application onto feed grains and into total mixed rations (TMR), ensuring consistent mold prevention. Additionally, its neutral flavor profile at effective doses supports palatability and feed intake.

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